(R)-1,4-Benzodioxane-2-carboxylic acid

Catalog No.
S667998
CAS No.
70918-53-5
M.F
C9H8O4
M. Wt
180.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-1,4-Benzodioxane-2-carboxylic acid

CAS Number

70918-53-5

Product Name

(R)-1,4-Benzodioxane-2-carboxylic acid

IUPAC Name

(3R)-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid

Molecular Formula

C9H8O4

Molecular Weight

180.16 g/mol

InChI

InChI=1S/C9H8O4/c10-9(11)8-5-12-6-3-1-2-4-7(6)13-8/h1-4,8H,5H2,(H,10,11)/t8-/m1/s1

InChI Key

HMBHAQMOBKLWRX-MRVPVSSYSA-N

SMILES

C1C(OC2=CC=CC=C2O1)C(=O)O

Synonyms

(2R)-2,3-Dihydro-1,4-benzodioxin-2-carboxylic Acid; (R)-2,3-Dihydrobenzo[1,4]dioxine-2-carboxylic Acid

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)O

Isomeric SMILES

C1[C@@H](OC2=CC=CC=C2O1)C(=O)O

Potential Applications in Medicinal Chemistry:

  • Prodrugs: 1,4-Benzodioxane-2-carboxylic acid derivatives have been investigated as prodrugs, which are inactive compounds that convert to active drugs within the body. This strategy aims to improve drug delivery, solubility, or targeting specific tissues [].

Potential Applications in Material Science:

  • Monomers: 1,4-Benzodioxane-2-carboxylic acid derivatives have been studied as potential monomers for the synthesis of new polymers with various properties, such as biodegradability or specific functionalities.

(R)-1,4-Benzodioxane-2-carboxylic acid is a chiral compound characterized by its unique bicyclic structure, which consists of a benzene ring fused to a dioxane moiety. The molecular formula of this compound is C$_9$H$_8$O$_4$, and it features a carboxylic acid functional group at the 2-position of the benzodioxane structure. This compound is notable for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceuticals.

, including:

  • Esterification: Reacting with alcohols to form esters, which can enhance its solubility and bioavailability.
  • Amidation: Forming amides when reacted with amines, which may lead to derivatives with improved pharmacological properties.
  • Decarboxylation: Under specific conditions, it can lose carbon dioxide to yield derivatives that may have distinct biological activities.

The compound's reactivity is influenced by the presence of both the carboxylic acid and the dioxane ring, allowing for a variety of synthetic pathways.

Research indicates that (R)-1,4-Benzodioxane-2-carboxylic acid exhibits notable biological activity. It has been studied for its role as an intermediate in synthesizing doxazosin, a medication used primarily for treating hypertension and benign prostatic hyperplasia. The enantiomeric purity of this compound is crucial since different enantiomers can exhibit significantly different biological effects. The (R)-enantiomer has been shown to be more effective in certain pharmacological contexts compared to its racemic counterpart .

Several methods are employed for synthesizing (R)-1,4-Benzodioxane-2-carboxylic acid:

  • Kinetic Resolution: This method utilizes enzymatic processes, such as lipase-catalyzed reactions, to selectively convert one enantiomer of racemic 1,4-benzodioxane-2-carboxylic acid into its corresponding product while leaving the other enantiomer intact .
  • Chemical Synthesis: Traditional synthetic routes involve multi-step

(R)-1,4-Benzodioxane-2-carboxylic acid has several applications:

  • Pharmaceutical Intermediate: It serves as a crucial building block in the synthesis of doxazosin and potentially other therapeutic agents.
  • Research Tool: Its unique structure makes it valuable in studies exploring structure-activity relationships in drug design.

The compound's ability to form derivatives through various

Interaction studies involving (R)-1,4-Benzodioxane-2-carboxylic acid focus on its binding affinity and efficacy concerning various biological targets. Research has shown that modifications to this compound can significantly affect its interaction with adrenergic receptors, influencing its pharmacological profile. Understanding these interactions is essential for optimizing drug design and improving therapeutic outcomes .

Several compounds share structural similarities with (R)-1,4-Benzodioxane-2-carboxylic acid. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
1,4-BenzodioxaneBasic bicyclic structureLacks carboxylic acid functionality
DoxazosinDerived from (R)-1,4-benzodioxane-2-carboxylic acidUsed clinically for hypertension
(S)-1,4-Benzodioxane-2-carboxylic acidEnantiomer of (R)-1,4-benzodioxane-2-carboxylic acidDifferent biological activity compared to (R) form
1,3-BenzodioxoleSimilar dioxole structureDifferent positioning of functional groups

(R)-1,4-Benzodioxane-2-carboxylic acid stands out due to its specific carboxylic acid functionality and its role as a precursor in pharmaceutical synthesis. Its chiral nature also contributes to its uniqueness in biological activity compared to non-chiral or differently substituted analogs.

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(2R)-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid

Dates

Modify: 2023-08-15

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